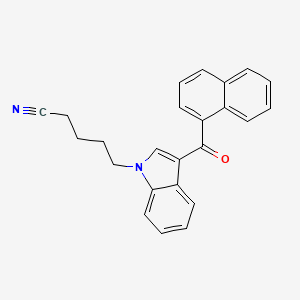

(1-(4-Cyanobutyl)-3-(naphthalen-1-oyl)indole)

説明

準備方法

合成経路および反応条件: AM2232の合成には、トリエチルアミンなどの塩基の存在下、1-ナフトイルクロリドと1H-インドール-1-ペンタンニトリルを反応させることが含まれます。反応は、通常、室温でジクロロメタンなどの有機溶媒中で行われます。 生成物はその後、カラムクロマトグラフィーを使用して精製されます .

工業生産方法: AM2232の工業生産は、同様の合成経路に従いますが、より大規模です。反応条件は、より高い収率と純度のために最適化されています。 反応モニタリングおよび生成物精製のための自動システムの使用により、生産における一貫性と効率が確保されます .

化学反応の分析

反応の種類: AM2232は、以下を含むさまざまな化学反応を起こします。

酸化: AM2232は、過マンガン酸カリウムや三酸化クロムなどの強力な酸化剤を使用して酸化することができます。

還元: AM2232の還元は、水素化リチウムアルミニウムなどの還元剤を使用して達成できます。

一般的な試薬と条件:

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: 無水エーテル中の水素化リチウムアルミニウム。

主要な製品:

酸化: ナフトイル基の酸化誘導体。

還元: ニトリル基の還元された形態。

置換: 置換されたインドール誘導体.

4. 科学研究の応用

AM2232は、カンナビノイド受容体に対する強力な活性を有するため、科学研究で広く使用されています。その用途には、以下が含まれます。

科学的研究の応用

AM2232 is widely used in scientific research due to its potent activity at cannabinoid receptors. Some of its applications include:

作用機序

AM2232は、カンナビノイド受容体CB1およびCB2に結合することによって効果を発揮します。結合すると、これらの受容体を活性化し、さまざまな細胞内シグナル伝達経路の調節につながります。 この活性化は、アデニル酸シクラーゼの阻害、環状アデノシン一リン酸レベルの低下、それに続く神経伝達物質放出の調節をもたらします . この化合物のカンナビノイド受容体に対する高い親和性により、エンドカンナビノイド系を研究するための貴重なツールとなっています .

類似の化合物:

AM2201: 構造と活性が類似した別の合成カンナビノイド。

MAM2201: フッ素化ナフトイル基を持つ合成カンナビノイド。

AM1220: インドール置換パターンが異なる合成カンナビノイド.

比較: AM2232は、インドールとナフトイル基における特定の置換パターンが、カンナビノイド受容体に対する高い親和性につながるため、ユニークです。 AM2201およびMAM2201と比較して、AM2232はCB1受容体に対する選択性が高いため、CB1媒介効果の研究に特に役立ちます .

類似化合物との比較

AM2201: Another synthetic cannabinoid with similar structure and activity.

MAM2201: A synthetic cannabinoid with a fluorinated naphthoyl group.

AM1220: A synthetic cannabinoid with a different indole substitution pattern.

Comparison: AM2232 is unique due to its specific substitution pattern on the indole and naphthoyl groups, which contributes to its high affinity for cannabinoid receptors. Compared to AM2201 and MAM2201, AM2232 has a higher selectivity for CB1 receptors, making it particularly useful for studying CB1-mediated effects .

生物活性

The compound (1-(4-Cyanobutyl)-3-(naphthalen-1-oyl)indole) is a derivative of indole, a structure known for its diverse biological activities. Indole derivatives have been extensively studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (1-(4-Cyanobutyl)-3-(naphthalen-1-oyl)indole) can be described as follows:

- Indole Core : The indole structure is a bicyclic compound consisting of a benzene ring fused to a pyrrole ring.

- Substituents : The compound features a cyanobutyl group at the 1-position and a naphthoyl group at the 3-position.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various indole derivatives. For instance, compounds similar to (1-(4-Cyanobutyl)-3-(naphthalen-1-oyl)indole) show significant antiproliferative activity against multiple cancer cell lines. A comparative analysis of IC50 values for related indole compounds is summarized in Table 1.

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| (1-(4-Cyanobutyl)-3-(naphthalen-1-oyl)indole) | A549 (Lung) | TBD |

| 1H-Indole Derivative A | MCF-7 (Breast) | 5.5 |

| 1H-Indole Derivative B | HeLa (Cervical) | 10.2 |

| 3-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-1H-Indole | Panc-1 (Pancreatic) | 5.11 |

Note: TBD = To Be Determined; data for (1-(4-Cyanobutyl)-3-(naphthalen-1-oyl)indole) is pending further experimental validation.

The mechanism by which indole derivatives exert their anticancer effects often involves:

- DNA Intercalation : Similar to ellipticine, some indole derivatives intercalate into DNA, disrupting replication and transcription processes.

- Inhibition of Topoisomerases : Indoles may inhibit topoisomerase II, leading to DNA strand breaks and apoptosis in cancer cells.

Research has indicated that the naphthoyl moiety may enhance binding affinity to biological targets, potentially increasing the compound's efficacy against tumor cells.

Neuroprotective Effects

Indoles are also recognized for their neuroprotective properties. Studies suggest that compounds with similar structures can modulate neurotransmitter systems and exhibit antioxidant activities. For example:

- CB1 Receptor Interaction : Some indole derivatives have shown affinity for cannabinoid receptors, which may contribute to neuroprotective effects by modulating endocannabinoid signaling pathways .

Case Studies

A notable case study involved the evaluation of an indole derivative in a preclinical model of pancreatic cancer. The study demonstrated that treatment with an analog led to significant tumor reduction compared to controls, highlighting the therapeutic potential of indole-based compounds in oncology .

特性

IUPAC Name |

5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O/c25-15-6-1-7-16-26-17-22(20-12-4-5-14-23(20)26)24(27)21-13-8-10-18-9-2-3-11-19(18)21/h2-5,8-14,17H,1,6-7,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVAIBKHFCUSMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90187157 | |

| Record name | AM-2232 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335161-19-8 | |

| Record name | 3-(1-Naphthalenylcarbonyl)-1H-indole-1-pentanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=335161-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AM-2232 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335161198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AM-2232 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AM-2232 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40KCH8YIKP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。